molecular formula C16H17Cl2N3O4 B6750727 2,4-dichloro-N-[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]benzamide

2,4-dichloro-N-[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]benzamide

Cat. No.: B6750727
M. Wt: 386.2 g/mol
InChI Key: SQQIZDSOHDLQGU-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of dichloro substituents on the benzene ring and a methoxymethyl group attached to an oxadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O4/c1-23-9-13-19-15(25-21-13)16(4-6-24-7-5-16)20-14(22)11-3-2-10(17)8-12(11)18/h2-3,8H,4-7,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQIZDSOHDLQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)C2(CCOCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]benzamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the oxadiazole derivative with 2,4-dichlorobenzoyl chloride under suitable reaction conditions, such as the presence of a base like triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution of the dichloro groups can yield various substituted benzamides .

Scientific Research Applications

2,4-dichloro-N-[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-dichloro-N-[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]benzamide include other benzamide derivatives with different substituents on the benzene ring or the oxadiazole ring. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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